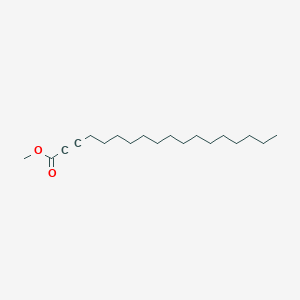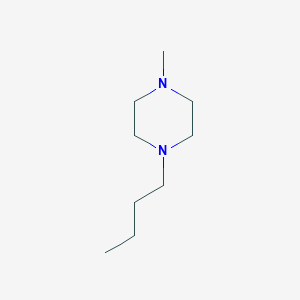
Valine diTBDMS
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Valine diTBDMS is typically synthesized through the silylation of L-Valine. The process involves the reaction of L-Valine with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) under an inert atmosphere . The reaction conditions are usually mild, with temperatures maintained at room temperature or slightly elevated to ensure complete silylation.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield. The use of automated systems and advanced purification techniques such as chromatography can further streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Valine diTBDMS undergoes various chemical reactions, including:
Oxidation: The TBDMS groups provide protection against oxidation, allowing selective oxidation of other functional groups if present.
Reduction: The compound can be reduced under specific conditions, although the TBDMS groups typically remain intact.
Substitution: Nucleophilic substitution reactions can occur at the silyl-protected sites, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the silyl-protected sites in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized valine derivatives.
Applications De Recherche Scientifique
Valine diTBDMS has several scientific research applications, including:
Chemistry: Used as a protected amino acid in peptide synthesis, allowing for selective deprotection and functionalization.
Biology: Employed in studies involving protein structure and function, as the TBDMS groups can be selectively removed to study the effects of valine modifications.
Medicine: Investigated for its potential role in drug development, particularly in the design of prodrugs and peptide-based therapeutics.
Industry: Utilized in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Valine diTBDMS primarily involves its role as a protected amino acid. The TBDMS groups protect the amino and carboxyl groups of valine, preventing unwanted side reactions during chemical synthesis. This allows for selective functionalization and modification of the valine residue. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions being studied .
Comparaison Avec Des Composés Similaires
Valine diTBDMS can be compared with other silyl-protected amino acids, such as:
Alanine diTBDMS: Similar in structure but derived from alanine instead of valine.
Leucine diTBDMS: Another silyl-protected amino acid with a different side chain.
Isoleucine diTBDMS: Similar to leucine diTBDMS but with a different branching pattern in the side chain.
The uniqueness of this compound lies in its specific use in protecting the valine residue, which has distinct steric and electronic properties compared to other amino acids .
Propriétés
Formule moléculaire |
C17H39NO2Si2 |
|---|---|
Poids moléculaire |
345.7 g/mol |
Nom IUPAC |
[tert-butyl(dimethyl)silyl] (2S)-2-[[tert-butyl(dimethyl)silyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C17H39NO2Si2/c1-13(2)14(18-21(9,10)16(3,4)5)15(19)20-22(11,12)17(6,7)8/h13-14,18H,1-12H3/t14-/m0/s1 |
Clé InChI |
KPMGOLUDVQVDCW-AWEZNQCLSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)O[Si](C)(C)C(C)(C)C)N[Si](C)(C)C(C)(C)C |
SMILES canonique |
CC(C)C(C(=O)O[Si](C)(C)C(C)(C)C)N[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


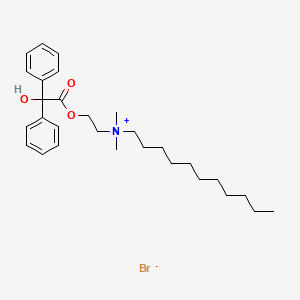
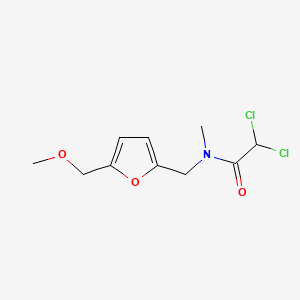
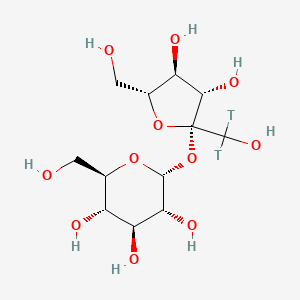
![Ethane, 1,1'-[oxybis(methylenesulfonyl)]bis[2-chloro-](/img/structure/B13762758.png)
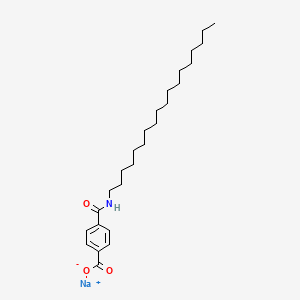
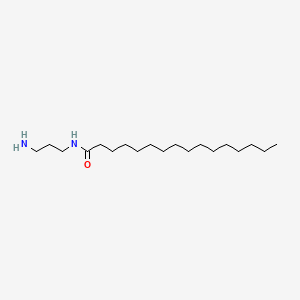
![zinc;4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxybenzenediazonium;tetrachloride](/img/structure/B13762796.png)
![2-[[4-(Dimethylamino)phenyl]azo]-1-methylpyridinium methyl sulfate](/img/structure/B13762804.png)
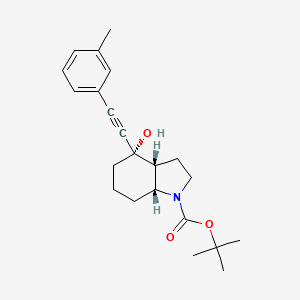
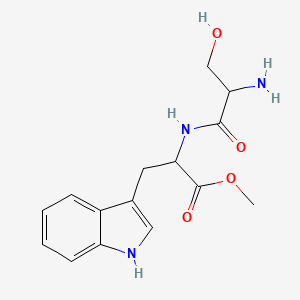
![(Z,Z)-1,1,3,3-Tetrabutyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane](/img/structure/B13762818.png)
